molecular formula C9H12INO B1406078 2-Ethoxy-5-iodobenzylamine CAS No. 1498415-40-9

2-Ethoxy-5-iodobenzylamine

Cat. No.: B1406078
CAS No.: 1498415-40-9
M. Wt: 277.1 g/mol
InChI Key: BCBFWCHOUHKEDN-UHFFFAOYSA-N
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Description

2-Ethoxy-5-iodobenzylamine: is an organic compound that belongs to the class of benzylamines It is characterized by the presence of an ethoxy group at the second position and an iodine atom at the fifth position on the benzene ring, with an amine group attached to the benzyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-iodobenzylamine typically involves the following steps:

    Iodination: The starting material, 2-ethoxybenzylamine, undergoes iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-iodobenzylamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzylamines can be formed.

    Oxidation Products: Imines or nitroso compounds.

    Reduction Products: Secondary amines.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry: 2-Ethoxy-5-iodobenzylamine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. It may serve as a building block for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-iodobenzylamine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amine group can form hydrogen bonds or ionic interactions with biological molecules, while the iodine atom can participate in halogen bonding.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with receptors on cell surfaces, modulating their activity.

    DNA/RNA: The compound may intercalate into DNA or RNA, affecting their function.

Comparison with Similar Compounds

    2-Ethoxybenzylamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Iodobenzylamine: Lacks the ethoxy group, which may affect its solubility and reactivity.

    2-Ethoxy-5-bromobenzylamine: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and applications.

Uniqueness: 2-Ethoxy-5-iodobenzylamine is unique due to the presence of both the ethoxy group and the iodine atom, which confer specific reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

(2-ethoxy-5-iodophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBFWCHOUHKEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-5-iodobenzylamine
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